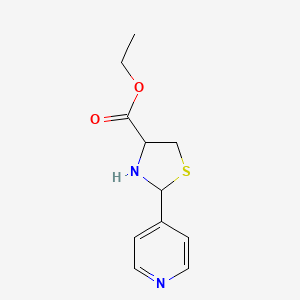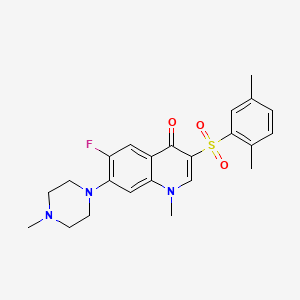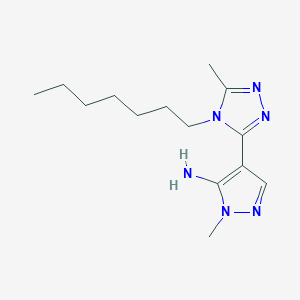![molecular formula C18H11F6N3S B2648472 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine CAS No. 478030-82-9](/img/structure/B2648472.png)
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a useful research compound. Its molecular formula is C18H11F6N3S and its molecular weight is 415.36. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Molecular Interactions
One study explores the crystal structures of pyrimidine derivatives, focusing on aminopyrimidine sulfonate/carboxylate interactions, highlighting the importance of pyrimidine and its derivatives in biological compounds due to their presence in nucleic acids. The study details the hydrogen-bonded motifs formed in the crystal structures, providing insight into the molecular interactions and stability of these compounds (Balasubramani, Muthiah, & Lynch, 2007).
Material Science and Polyimides
Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including the synthesis of benzidine rearrangement products, demonstrates the application of pyrimidine derivatives in creating materials with high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities, which are crucial for various technological applications (Tapaswi et al., 2015).
Herbicidal Applications
The synthesis of new fluoro intermediates for herbicidal sulfonylureas outlines the preparation of pyrimidine and triazine intermediates for developing selective herbicides. This study shows the potential of pyrimidine derivatives in agricultural chemistry, particularly in enhancing the selectivity and effectiveness of herbicides (Hamprecht et al., 1999).
Synthetic Chemistry and Drug Development
Another study focuses on the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation for synthesizing 1,2,4-triazolo[1,5-a]pyridines. This metal-free synthetic strategy emphasizes the versatility of pyrimidine derivatives in constructing complex heterocycles for potential pharmacological applications (Zheng et al., 2014).
Biological Evaluation and Drug Research
The synthesis, crystal structure, and biological evaluation of novel 5-hydroxymethylpyrimidines showcase the bioactivities of pyrimidine derivatives. This research contributes to new drug development by providing a foundation for understanding the structural and functional relationships of pyrimidine-based compounds in medicinal chemistry (Stolarczyk et al., 2021).
properties
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3S/c19-17(20,21)12-5-3-4-11(8-12)10-28-15-9-14(18(22,23)24)26-16(27-15)13-6-1-2-7-25-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRXEPQNUNSIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2648392.png)

![N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide](/img/structure/B2648394.png)
![N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2648395.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2648396.png)


![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2648401.png)
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one](/img/structure/B2648403.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)
